2,2-Dimethyl-3'-methoxybutyrophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

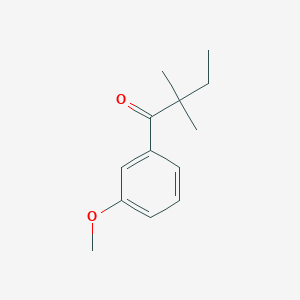

2,2-Dimethyl-3’-methoxybutyrophenone is an organic compound with the molecular formula C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol . It is a member of the aryl ketone family and is characterized by the presence of a methoxy group attached to the aromatic ring and two methyl groups on the butyrophenone backbone .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3’-methoxybutyrophenone typically involves the methylation of acetoin with dimethyl carbonate in a one-step process . This method is considered sustainable due to its improved process mass intensity and atom economy compared to traditional methods .

Industrial Production Methods

the general approach involves the use of organic solvents and catalysts to facilitate the reaction, followed by purification steps to isolate the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

2,2-Dimethyl-3’-methoxybutyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or acids like hydrochloric acid (HCl).

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted aryl ketones depending on the substituent introduced.

Applications De Recherche Scientifique

2,2-Dimethyl-3’-methoxybutyrophenone has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 2,2-Dimethyl-3’-methoxybutyrophenone involves its interaction with molecular targets such as enzymes and receptors. The methoxy group and the ketone functionality play crucial roles in its binding affinity and reactivity. The exact pathways and molecular targets are still under investigation, but it is believed to modulate various biochemical processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,2-Dimethyl-3’-hydroxybutyrophenone

- 2,2-Dimethyl-3’-ethoxybutyrophenone

- 2,2-Dimethyl-3’-fluorobutyrophenone

Uniqueness

2,2-Dimethyl-3’-methoxybutyrophenone is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. This functional group enhances its solubility and reactivity compared to similar compounds with different substituents .

Activité Biologique

2,2-Dimethyl-3'-methoxybutyrophenone is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and industry, supported by relevant data and case studies.

Chemical Structure and Properties

This compound belongs to the class of ketones and is characterized by the following chemical structure:

- Molecular Formula : C13H16O2

- CAS Number : 898765-04-3

This compound features a methoxy group (-OCH3) at the 3' position of the butyrophenone scaffold, which is significant for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of gram-positive and gram-negative bacteria. The mechanism involves disrupting bacterial cell membrane integrity, leading to cell lysis.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . In cellular models, it has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammation.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Electrophilic Reactions : The ketone group can act as an electrophile, participating in nucleophilic attacks from biological molecules.

- Hydrogen Bonding : The methoxy group enhances lipophilicity, improving membrane permeability and allowing better interaction with cellular targets.

Case Studies

-

Antibacterial Efficacy Study :

A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL after 24 hours of exposure. -

Inflammation Model :

In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a marked decrease in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals.

Applications in Research and Industry

The potential applications of this compound extend beyond basic research:

- Drug Development : Its antimicrobial and anti-inflammatory properties make it a candidate for developing new therapeutic agents.

- Chemical Synthesis : It serves as an intermediate in synthesizing more complex organic molecules, particularly in pharmaceutical chemistry.

Propriétés

IUPAC Name |

1-(3-methoxyphenyl)-2,2-dimethylbutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-5-13(2,3)12(14)10-7-6-8-11(9-10)15-4/h6-9H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOIICJGHFQZNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=CC(=CC=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642420 |

Source

|

| Record name | 1-(3-Methoxyphenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-06-5 |

Source

|

| Record name | 1-(3-Methoxyphenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.